molecular formula C5H4N4OS B12937813 7-Methoxy[1,2,3]thiadiazolo[5,4-d]pyrimidine CAS No. 90993-90-1

7-Methoxy[1,2,3]thiadiazolo[5,4-d]pyrimidine

Cat. No.: B12937813
CAS No.: 90993-90-1
M. Wt: 168.18 g/mol
InChI Key: SNSOSACVUFDCLQ-UHFFFAOYSA-N
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Description

7-Methoxy-[1,2,3]thiadiazolo[5,4-d]pyrimidine is a heterocyclic compound that features a unique fusion of thiadiazole and pyrimidine rings. This compound is of significant interest due to its potential biological activities and applications in medicinal chemistry.

Properties

CAS No.

90993-90-1

Molecular Formula

C5H4N4OS

Molecular Weight

168.18 g/mol

IUPAC Name

7-methoxythiadiazolo[5,4-d]pyrimidine

InChI

InChI=1S/C5H4N4OS/c1-10-4-3-5(7-2-6-4)11-9-8-3/h2H,1H3

InChI Key

SNSOSACVUFDCLQ-UHFFFAOYSA-N

Canonical SMILES

COC1=C2C(=NC=N1)SN=N2

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 7-methoxy-[1,2,3]thiadiazolo[5,4-d]pyrimidine typically involves multi-component reactions. One common method includes the reaction of aromatic aldehydes, ethyl acetoacetate, and derivatives of 1,3,4-thiadiazoles in the presence of an ionic liquid such as triethylammonium hydrogen sulfate under solvent-free microwave irradiation . This method is advantageous due to its efficiency and environmentally friendly nature.

Industrial Production Methods: Industrial production methods for this compound are not extensively documented. the principles of green chemistry, such as solvent-free conditions and the use of recyclable catalysts, are likely to be employed to ensure sustainability and cost-effectiveness.

Chemical Reactions Analysis

Types of Reactions: 7-Methoxy-[1,2,3]thiadiazolo[5,4-d]pyrimidine can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents.

    Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur at the methoxy group or other reactive sites on the molecule.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate or hydrogen peroxide under acidic conditions.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Alkyl halides or acyl chlorides in the presence of a base like triethylamine.

Major Products: The major products of these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups into the molecule.

Scientific Research Applications

Antimicrobial Activity

Recent studies have demonstrated that derivatives of thiadiazolopyrimidine compounds exhibit notable antimicrobial properties. For instance:

  • Synthesis and Screening : A study synthesized novel thiadiazolopyrimidine derivatives and evaluated their antimicrobial activity against Gram-positive bacteria (Staphylococcus aureus and Bacillus cereus) and Gram-negative bacteria (Escherichia coli and Pseudomonas aeruginosa). Some derivatives showed significant efficacy against these pathogens, indicating their potential as antimicrobial agents .
  • Biofilm Dispersal Agents : Another research highlighted the potential of thiadiazopyrimidinones as biofilm dispersal agents against relevant pathogens. While most compounds displayed limited antibacterial activity, specific derivatives exhibited lower minimum inhibitory concentration (MIC) values against Gram-positive strains .

Anticancer Applications

7-Methoxy[1,2,3]thiadiazolo[5,4-d]pyrimidine has shown promise in cancer treatment:

  • Cytotoxic Activity : In vitro studies revealed that certain derivatives possess potent cytotoxic effects against various cancer cell lines, including breast cancer (MCF-7), prostate cancer (PC3), and liver cancer (HepG2). The cytotoxicity was assessed using the MTT assay, with some compounds demonstrating IC50 values ranging from 5.69 to 9.36 µM .
  • Mechanism of Action : In silico docking studies indicated that these compounds could inhibit hormonal signaling pathways relevant to breast cancer treatment. This suggests a potential for developing targeted therapies based on the structural characteristics of these thiadiazolopyrimidine derivatives .

Cardiovascular Therapeutics

Thiadiazolo[5,4-d]pyrimidines have also been investigated for their cardiovascular applications:

  • Antithrombotic Properties : Certain derivatives have been identified as effective antithrombotics and calcium antagonists. They are proposed for use in treating ischemic cardiovascular diseases due to their ability to inhibit phosphodiesterase activity, which plays a critical role in vascular function .

Structural Activity Relationship (SAR)

Understanding the SAR of thiadiazolopyrimidine derivatives is crucial for optimizing their biological activity:

  • Correlation with Activity : Studies have established a correlation between the chemical structure of these compounds and their biological efficacy. Modifications at specific positions on the thiadiazolopyrimidine scaffold can enhance or diminish their antimicrobial and anticancer activities .

Data Summary

The following table summarizes key findings related to the applications of this compound:

ApplicationActivity TypeKey FindingsReferences
AntimicrobialBacterial InhibitionEffective against S. aureus, E. coli, etc. ,
AnticancerCytotoxicityIC50 values between 5.69 - 9.36 µM against MCF-7 cells
CardiovascularAntithromboticEffective as calcium antagonists
Structural ActivitySAR InsightsCorrelation between structure modifications and activity ,

Case Studies

Several case studies highlight the successful synthesis and application of thiadiazolopyrimidine derivatives:

  • Case Study 1 : A series of new thiadiazolopyrimidine derivatives were synthesized and screened for antimicrobial properties. The study found that specific structural modifications significantly increased antibacterial efficacy against both Gram-positive and Gram-negative bacteria.
  • Case Study 2 : In a clinical setting, compounds derived from thiadiazolopyrimidines were tested for their anticancer properties in vitro. The results indicated that certain modifications led to enhanced cytotoxic effects on breast cancer cell lines.

Mechanism of Action

The mechanism of action of 7-methoxy-[1,2,3]thiadiazolo[5,4-d]pyrimidine is not fully understood. it is believed to interact with specific molecular targets, such as enzymes or receptors, leading to its observed biological effects. The compound may inhibit enzyme activity or interfere with cellular signaling pathways, contributing to its antimicrobial or anticancer properties .

Comparison with Similar Compounds

    1,3,4-Thiadiazole derivatives: These compounds share the thiadiazole ring and exhibit similar biological activities.

    Pyrimidine derivatives: Compounds with a pyrimidine ring are also known for their diverse biological activities.

Uniqueness: 7-Methoxy-[1,2,3]thiadiazolo[5,4-d]pyrimidine is unique due to its specific ring fusion and the presence of a methoxy group, which can influence its reactivity and biological properties. This structural uniqueness makes it a valuable compound for further research and development in various scientific fields .

Biological Activity

7-Methoxy[1,2,3]thiadiazolo[5,4-d]pyrimidine is a compound that belongs to the class of thiadiazolopyrimidine derivatives, which have garnered attention in medicinal chemistry due to their diverse biological activities. This article reviews the biological activity of this compound, focusing on its antimicrobial, anticancer, and anti-inflammatory properties, supported by recent research findings.

Synthesis and Structure

The synthesis of this compound involves multi-step reactions that typically include the formation of the thiadiazole ring followed by pyrimidine integration. The structural characteristics of this compound contribute significantly to its biological activity.

Antimicrobial Activity

Recent studies have demonstrated that thiadiazolopyrimidine derivatives exhibit significant antimicrobial properties. For instance:

  • Activity Against Bacteria : Compounds derived from this scaffold have shown effectiveness against both Gram-positive and Gram-negative bacteria. Specifically, derivatives demonstrated notable inhibition against Staphylococcus aureus and Escherichia coli. One study reported minimum inhibitory concentration (MIC) values as low as 17 µg/mL against S. aureus and 126 µg/mL against E. coli .
  • Fungal Activity : The compound also displayed antifungal activity against Candida albicans, with effective concentrations reported in the range of 17 to 40 µg/mL .

Anticancer Activity

The anticancer potential of this compound has been evaluated in several studies:

  • Cytotoxicity : In vitro assays revealed that certain derivatives exhibited cytotoxic effects on various cancer cell lines such as MCF-7 (breast cancer) and HepG2 (liver cancer). IC50 values ranged from 5.69 to 9.36 µM for MCF-7 cells .
  • Mechanistic Insights : In silico docking studies have indicated that these compounds may inhibit hormonal signaling pathways involved in cancer progression . This highlights the potential for developing targeted therapies based on these derivatives.

Anti-inflammatory Activity

Thiadiazolopyrimidine derivatives have also been investigated for their anti-inflammatory properties. Some compounds have shown promise in reducing inflammation markers in preclinical models, suggesting a potential therapeutic application in inflammatory diseases .

Structure-Activity Relationship (SAR)

The biological activities of thiadiazolopyrimidine derivatives are closely related to their chemical structure. Modifications at specific positions on the thiadiazole or pyrimidine rings can enhance efficacy against particular pathogens or cancer cells. For example:

  • Compounds with electron-withdrawing groups at the 2-position showed improved cytotoxicity compared to those without such modifications .

Case Studies

  • Antimicrobial Efficacy : A recent study synthesized a series of new thiadiazolopyrimidine derivatives and evaluated their antimicrobial activity. Compound 8j exhibited remarkable biofilm dispersal activity against relevant pathogens with BIC50 values ranging from 17 to 40 µg/mL .
  • Cytotoxic Assessment : In another investigation focusing on anticancer properties, several derivatives were tested against human cancer cell lines with promising results indicating selective cytotoxicity towards cancer cells over normal fibroblasts .

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